sodium L-ascorbic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

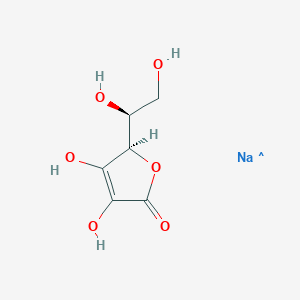

Sodium L-ascorbic acid (sodium ascorbate) is the sodium salt of L-ascorbic acid (vitamin C), a water-soluble antioxidant essential for collagen synthesis, immune function, and redox balance. Unlike L-ascorbic acid, sodium ascorbate has a near-neutral pH due to its sodium counterion, reducing gastrointestinal irritation and enhancing bioavailability for individuals with acid sensitivity . Its molecular structure retains the enediol group responsible for radical scavenging, but its ionic form improves solubility in aqueous environments, making it suitable for pharmaceutical and nutraceutical formulations .

Scientific Research Applications

Medical Applications

Sodium L-ascorbic acid has garnered attention for its potential therapeutic benefits in various medical conditions.

Treatment of Sepsis

Recent clinical trials have investigated the use of sodium L-ascorbate in critically ill patients with sepsis. The LOVIT trial, one of the largest studies, assessed high-dose intravenous administration (200 mg/kg/day) and found no significant benefit in mortality rates compared to placebo. However, a meta-analysis suggested potential advantages in reducing in-hospital mortality when using vitamin C in sepsis treatment .

Cancer Therapy

This compound has been explored as an adjunct treatment for cancer. A review of various studies indicated that intravenous sodium ascorbate may enhance the effectiveness of conventional therapies by improving patient outcomes and reducing side effects. Doses administered ranged from 50 mg/kg to 80 mg/kg over extended periods .

Other Medical Uses

This compound has been utilized in treating conditions such as Epstein-Barr virus infections, acute respiratory distress syndrome (ARDS), and methemoglobinemia. In these cases, intravenous doses varied widely depending on the condition being treated .

Cosmetic Applications

The cosmetic industry extensively uses this compound due to its antioxidant properties and role in collagen synthesis.

Skin Regeneration

Research indicates that sodium L-ascorbate enhances collagen and elastin production in skin fibroblast cultures. It has been shown to stimulate extracellular matrix production, making it beneficial for treating conditions like wrinkles and stretch marks .

Photoprotection

This compound acts as a photoprotectant against UV-induced skin damage. Clinical studies have demonstrated its efficacy in reducing skin erythema and enhancing the skin's defense against oxidative stress caused by UV exposure .

Food Preservation

This compound is employed as a food additive due to its antioxidant properties, which help prevent oxidation and spoilage.

Antimicrobial Activity

Studies have shown that sodium L-ascorbate inhibits food-borne pathogens by interfering with biofilm formation and extracellular polymer production. Its effectiveness varies with concentration; for example, concentrations around 25 mg/mL effectively inhibit strains like Escherichia coli and Staphylococcus aureus .

Shelf-Life Extension

Incorporating sodium L-ascorbate into food products can enhance their shelf life by maintaining color and flavor stability while preventing rancidity caused by oxidative processes .

Safety and Regulatory Aspects

Sodium L-ascorbate is generally recognized as safe (GRAS) when used within established limits in food products. Regulatory bodies such as the European Food Safety Authority have concluded that it poses no genotoxicity concerns and is safe for consumption at recommended levels .

Case Studies and Research Findings Table

Q & A

Basic Research Questions

Q. What are the established laboratory methods for synthesizing sodium L-ascorbic acid?

this compound is typically synthesized by neutralizing L-ascorbic acid with sodium hydroxide (NaOH) in aqueous media. The reaction is conducted under controlled pH (7.0–7.4) to ensure optimal ionization, followed by lyophilization or crystallization to isolate the sodium salt. Researchers should validate the product purity using techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Raman spectroscopy is a key method for structural analysis, with characteristic peaks for sodium L-ascorbate observed at 1,650 cm⁻¹ (C=O stretching) and 1,120 cm⁻¹ (C-O-C bending) . The SMILES string (OCC(O)C1OC(=O)C(=C1O)O) and SDF files provide additional computational validation tools for molecular modeling .

Q. What factors influence the stability of this compound in aqueous solutions?

Stability is pH-dependent, with degradation accelerated in acidic conditions (pH < 5.0) due to protonation of the enediol group. Researchers should use buffered solutions (pH 7.0–7.4) and inert atmospheres (e.g., nitrogen) to minimize oxidation. Stability assays should include UV-Vis spectroscopy to track absorbance changes at 265 nm, indicative of oxidation to dehydroascorbic acid .

Q. What are the standard protocols for quantifying this compound in biological samples?

Reverse-phase HPLC with UV detection (λ = 245 nm) is widely used. Mobile phases often include 0.1% phosphoric acid and methanol (95:5 v/v). For cell culture studies, sample preparation requires rapid quenching (e.g., cold methanol) to prevent degradation .

Q. How does this compound differ from its non-salt form in experimental applications?

The sodium salt enhances solubility in aqueous media (up to 620 mg/mL at 25°C) compared to free L-ascorbic acid (33 mg/mL). This property is critical for cell culture studies requiring high concentrations without pH drift, as the salt form buffers solutions near neutrality .

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound’s role in extracellular matrix (ECM) modulation?

- Dose-response gradients : Test concentrations from 50 μM to 1 mM to identify biphasic effects (e.g., collagen promotion vs. elastin inhibition).

- Culture conditions : Use serum-free minimum essential medium (MEM) to eliminate confounding factors from growth factors .

- Controls : Include analogs like dehydroascorbic acid to isolate sodium-specific effects .

- Validation : Combine qPCR (e.g., COL1A1, ELN transcripts) with immunofluorescence for ECM proteins .

Q. How can computational methods predict polymorphic forms of this compound?

Ab initio crystal structure prediction (CSP) using software like Polymorph Predictor systematically explores parameter spaces (e.g., lattice energy, hydrogen-bonding networks) to identify stable polymorphs. This method has been validated for L-ascorbic acid, revealing 4–6 plausible polymorphs under varying thermodynamic conditions .

Q. What mechanisms explain contradictory findings on this compound’s dual role in collagen synthesis and elastin suppression?

Contradictions arise from concentration-dependent activation of competing pathways:

- Low concentrations (50–100 μM): Activate HIF-1α, promoting collagen via prolyl hydroxylase inhibition.

- High concentrations (>500 μM): Induce oxidative stress, downregulating elastin via NF-κB-mediated transcriptional repression. Researchers should use transcriptomic profiling (RNA-seq) and pathway inhibitors (e.g., HIF-1α stabilizers) to dissect these mechanisms .

Q. How do researchers address batch-to-batch variability in this compound for reproducible studies?

- Certified Reference Materials (CRMs) : Source from suppliers like Sigma-Aldrich (e.g., Tracecert® CRMs) with batch-specific CoA documentation .

- Pre-experiment validation : Conduct FTIR or Raman spectroscopy to confirm structural consistency.

- Stability monitoring : Use accelerated degradation studies (40°C/75% RH) to establish shelf-life thresholds .

Q. What advanced techniques elucidate this compound’s impact on mitochondrial non-coding RNAs?

- Circular RNA (circRNA) profiling : Use RNase R treatment followed by RNA-seq to enrich circRNAs.

- Mitochondrial-targeted delivery : Employ nanoparticle vectors (e.g., MITO-Porter) to study ascorbate’s effects on mitochondrial genome regulation.

- Functional assays : Combine siRNA knockdown of ascorbate transporters (e.g., SVCT2) with respirometry to assess metabolic flux changes .

Comparison with Similar Compounds

Antioxidant Activity

L-Ascorbic Acid

L-Ascorbic acid is the benchmark for antioxidant capacity. However, its acidic nature (pH ~2.4) limits its use in sensitive applications. In DPPH and ABTS assays, flavonoids such as myricetin, quercetin, and kaempferol exhibit superior scavenging activity, with IC50 values 6–7 times lower than L-ascorbic acid in some studies . For example:

| Compound | ABTS IC50 (µg/mL) | DPPH IC50 (µg/mL) |

|---|---|---|

| L-Ascorbic Acid | 10.2 | 12.5 |

| Myricetin | 6.8 | 8.1 |

| Sodium Ascorbate | 11.5* | 13.0* |

Sodium ascorbate shows comparable radical scavenging to L-ascorbic acid but with reduced acidity. In apoptosis induction, both generate ascorbyl radicals (g = 2.0064), but sodium ascorbate requires higher concentrations (1–10 mM) to trigger cell death in HL-60 leukemia cells .

D-Isoascorbic Acid (Erythorbic Acid)

D-Isoascorbic acid shares redox properties with L-ascorbic acid but differs in stereochemistry. While it shows similar antioxidant activity in vitro, it lacks vitamin C activity in humans . Notably, sodium D-ascorbate exhibits comparable growth-inhibitory effects on neuroblastoma cells to sodium L-ascorbate, suggesting stereospecificity is less critical in certain biological contexts .

Trolox

Trolox, a water-soluble vitamin E analog, outperforms L-ascorbic acid in DPPH assays (IC50 ~5.2 µg/mL vs. 12.5 µg/mL). However, sodium ascorbate’s dual role as a nutrient and antioxidant gives it broader applications .

Sodium Ascorbyl Phosphate

This derivative is enzymatically hydrolyzed to release L-ascorbic acid in vivo. It is more stable than sodium ascorbate in formulations, with a shelf life exceeding 18 months under controlled conditions. However, its antioxidant efficacy is delayed, requiring metabolic activation .

L-Ascorbic Acid-2-Sulfate

Unlike sodium ascorbate, this sulfated derivative is stable but biologically inert. It neither induces apoptosis nor potentiates drug effects in neuroblastoma cells, highlighting the importance of the enediol group for activity .

Reducing Agent Efficacy

In material science, sodium borohydride is more effective than L-ascorbic acid for reducing graphene oxide (RGO). However, sodium ascorbate’s mild reducing properties are advantageous in biomedical applications, such as synthesizing iron oxalate from red mud, where it reduces Fe(III) to Fe(II) without damaging nanostructures .

Anticancer Activity

Sodium ascorbate selectively suppresses acute nonlymphocytic leukemia cell growth at 0.1 mM, a concentration achievable in vivo, while sparing normal myeloid cells until 1 mM .

Cellular Uptake and pH Sensitivity

Sodium ascorbate’s neutral pH prevents medium acidification, unlike L-ascorbic acid, which reduces culture pH and may confound experimental results. Adjusting pH with sodium ascorbate maintains cell viability while delivering antioxidant benefits .

Properties

Molecular Formula |

C6H8NaO6 |

|---|---|

Molecular Weight |

199.11 g/mol |

InChI |

InChI=1S/C6H8O6.Na/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7-10H,1H2;/t2-,5+;/m0./s1 |

InChI Key |

WTTKTIBMFBIUSE-RXSVEWSESA-N |

Isomeric SMILES |

C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O.[Na] |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)O)O)O)O.[Na] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.